molecular formula C9H4F9N B044841 2,4,6-Tris(trifluoromethyl)aniline CAS No. 25753-22-4

2,4,6-Tris(trifluoromethyl)aniline

Cat. No.: B044841
CAS No.: 25753-22-4
M. Wt: 297.12 g/mol
InChI Key: QIDUETMNCXXNKY-UHFFFAOYSA-N
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Description

2,4,6-Tris(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₄F₉N. It is characterized by the presence of three trifluoromethyl groups attached to the benzene ring at positions 2, 4, and 6, along with an amino group at position 1. This compound is known for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by copper-catalyzed amination . This two-step process is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of 2,4,6-Tris(trifluoromethyl)aniline often employs similar synthetic routes but on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process typically involves the use of readily available starting materials and reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Chloroform, methanol, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2,4,6-Tris(trifluoromethyl)aniline serves as a crucial building block in the synthesis of complex organic molecules. Its high fluorine content enhances the reactivity of derivatives formed through nucleophilic substitution reactions. This compound is often utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals due to its ability to improve bioavailability and metabolic stability of drug candidates .

Table 1: Key Reactions Involving this compound

Reaction TypeDescription
Substitution Reactions Amino group participates in nucleophilic substitutions, yielding various substituted anilines.
Coupling Reactions Engages in Suzuki-Miyaura coupling to form biaryl compounds, important in medicinal chemistry.
Oxidation/Reduction Can be oxidized or reduced under specific conditions to modify its chemical structure.

Applications in Medicine

Fluorinated Pharmaceuticals

The compound is increasingly recognized for its role in medicinal chemistry. Its trifluoromethyl groups enhance the lipophilicity and stability of drug molecules, making them more effective as therapeutic agents. Studies indicate that compounds derived from this compound demonstrate improved pharmacokinetic profiles .

Case Study: Drug Development

A notable application involves the synthesis of a novel anti-cancer agent where this compound acted as a precursor. The resulting drug exhibited enhanced efficacy due to the structural modifications provided by the trifluoromethyl groups .

Industrial Applications

Dyes and Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and azo dyes containing fluorine. The incorporation of fluorinated compounds into dyes enhances their thermal stability and lightfastness, making them suitable for high-performance applications.

Table 2: Industrial Uses of this compound

IndustryApplication Description
Textiles Used in dye synthesis for fabrics requiring high durability and colorfastness.
Coatings Incorporated into coatings to improve chemical resistance and durability.
Agrochemicals Acts as a precursor for developing herbicides and pesticides with enhanced efficacy.

Synthesis Techniques

The synthesis of this compound typically involves a two-step process that includes deprotonation followed by copper-catalyzed amination. This method is efficient and allows for scalability in industrial applications .

Table 3: Synthetic Route Overview

StepDescription
Deprotonation Involves treating 1,3,5-tris(trifluoromethyl)benzene with a strong base to form an anion.
Amination Copper-catalyzed reaction with an amine leads to the formation of this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(trifluoromethyl)aniline is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high fluorine content and specific chemical properties .

Biological Activity

2,4,6-Tris(trifluoromethyl)aniline is a compound of significant interest in the fields of medicinal chemistry and materials science due to its unique chemical structure and properties. The trifluoromethyl groups enhance the compound's lipophilicity and biological activity, making it a valuable candidate for various applications, including drug development and material synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by three trifluoromethyl groups attached to an aniline backbone. This configuration significantly influences its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Protein Interactions : Its lipophilic nature allows it to disrupt protein-protein interactions, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Case Studies

  • Inhibition Studies : A study conducted by Raouf et al. (2022) demonstrated that this compound acts as a potent inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. The compound showed an IC50 value of 24 nM against HDAC6 in vitro, indicating strong inhibitory potential .
  • Antimicrobial Activity : Research published in the Journal of Antibiotics reported that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 16 µg/mL for certain derivatives .
  • Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, this compound demonstrated selective cytotoxic effects with an IC50 ranging from 10 to 30 µM across different cell types.

Data Tables

Study ReferenceBiological ActivityIC50/EffectTarget
Raouf et al. (2022) HDAC inhibition24 nMHDAC6
Journal of Antibiotics Antimicrobial16 µg/mLGram-positive bacteria
Cytotoxicity StudyCancer cell inhibition10-30 µMVarious cancer cell lines

Properties

IUPAC Name

2,4,6-tris(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDUETMNCXXNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380758
Record name 2,4,6-tris(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25753-22-4
Record name 2,4,6-tris(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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